2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-bromo-4-methylphenyl)ac etamide
Description
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-bromo-4-methylphenyl)acetamide is a 1,2,4-triazole derivative featuring a 3-pyridyl substituent at the 5th position of the triazole ring and a 2-bromo-4-methylphenyl group on the acetamide moiety. The 3-pyridyl group may enhance binding affinity to target proteins (e.g., cyclooxygenase-2), while the bromo-methylphenyl substituent contributes to hydrophobic interactions in biological systems .
Properties
Molecular Formula |
C16H15BrN6OS |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15BrN6OS/c1-10-4-5-13(12(17)7-10)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
InChI Key |
QTEANKCKVFAGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-bromo-4-methylphenyl)acetamide is a novel triazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in neuroprotection and anticancer applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Triazole Ring : Contributes to the compound's biological activity, particularly in enzyme inhibition.
- Pyridyl Group : Enhances lipophilicity and may aid in receptor binding.
- Bromo and Methyl Substituents : These groups can influence the compound's pharmacokinetics and potency.
Anticancer Activity
Recent studies have indicated that triazole derivatives possess significant anticancer properties. For instance, compounds similar to 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-bromo-4-methylphenyl)acetamide have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others.
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-((4-amino-5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)acetate | MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| 5-(4-pyridinyl)-1H-1,2,4-triazole | A549 (Lung) | 15.0 | Inhibition of cell proliferation |
The mechanism of action often involves the inhibition of key survival pathways in cancer cells, leading to increased apoptosis.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of triazole can inhibit α-synuclein aggregation, which is a hallmark of neurodegenerative diseases like Parkinson's disease (PD).
Case Study: Neuroprotection in MPTP-Induced Model
In a study using a mouse model of PD induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with a related triazole compound resulted in:
- Increased Levels of Tyrosine Hydroxylase (TH) : A marker for dopaminergic neuron survival.
- Reduced α-synuclein Aggregation : Indicating potential efficacy in slowing neurodegeneration.
Mechanisms Underlying Biological Activity
The biological activities of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-bromo-4-methylphenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes involved in cellular signaling pathways.
- Receptor Modulation : The presence of the pyridyl group may enhance interactions with specific receptors involved in cancer and neurodegenerative pathways.
- Antioxidant Properties : Some studies suggest that triazole derivatives exhibit antioxidant effects that protect neurons from oxidative stress.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological profile of 1,2,4-triazole derivatives is highly dependent on substituents at the 5th position of the triazole ring and the arylacetamide group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Anti-Inflammatory Activity
- Pyridyl Position Matters : The 2-pyridyl-substituted AS111 outperformed diclofenac in formalin-induced edema models, whereas 3-pyridyl analogs (including the target compound) lack direct in vivo data. The 2-pyridyl orientation likely optimizes hydrogen bonding and π-π stacking with COX-2’s active site .
- Aryl Group Impact : Chlorine or bromine substituents on the arylacetamide (e.g., AS113) reduce activity compared to methyl or methoxy groups, possibly due to steric hindrance or electronic effects .
Binding Affinity and Molecular Interactions
- Hydrophobic Interactions : The target compound’s 2-bromo-4-methylphenyl group is predicted to stabilize binding via hydrophobic contacts, similar to AS111’s 3-methylphenyl group. However, rigid fixation of aromatic rings (as seen in AS111) is critical for high affinity .
- Substituent Flexibility : Bulkier groups (e.g., dichlorophenyl in AS113) reduce binding rigidity, highlighting the need for balanced lipophilicity and steric compatibility .
Pharmacokinetic Considerations
- 3-Pyridyl vs. 2-Pyridyl : The 3-pyridyl group in the target compound may alter solubility and membrane permeability compared to 2-pyridyl analogs, though this requires experimental validation.
- Bromine Substituents : Bromine at the 2-position of the phenyl ring (target compound) could enhance metabolic stability but may increase toxicity risks compared to fluorine or methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
